Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine
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Overview
Description
Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with a benzyl group and a diolacetonide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine typically involves the aza-Cope rearrangement-Mannich cyclization as a key step. This method allows for the formation of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives . The process involves the [3,3]-sigmatropic rearrangement of amino alcohol derivatives, which proceeds with high yield and diastereoselectivity .
Industrial Production Methods
The target scaffolds can be achieved in 6-7 steps and obtained in racemic form on a multigram scale .
Chemical Reactions Analysis
Types of Reactions
Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds share a similar pyrrolidine ring structure and exhibit comparable biological activities.
Pyrrolidine-2-one: This derivative is used in medicinal chemistry for its pharmacological properties.
Pyrrolidine-2,5-diones: These compounds are known for their role in drug discovery and development.
Uniqueness
Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is unique due to its specific diolacetonide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOPFBJOFXNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(CC2O1)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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